molecular formula C10H16ClN3O2 B14642025 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- CAS No. 54126-99-7

2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-

Cat. No.: B14642025
CAS No.: 54126-99-7
M. Wt: 245.70 g/mol
InChI Key: NAZGDYNXGGZZTB-UHFFFAOYSA-N
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Description

2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a pyridazine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Etherification: The chlorinated pyridazine is reacted with 2-propanol in the presence of a base such as sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylpropyl)amino]-: Similar structure but with a different alkyl group.

    2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-ethyl)amino]-: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

54126-99-7

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C10H16ClN3O2/c1-7(2)12-5-8(15)6-16-10-4-3-9(11)13-14-10/h3-4,7-8,12,15H,5-6H2,1-2H3

InChI Key

NAZGDYNXGGZZTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=NN=C(C=C1)Cl)O

Origin of Product

United States

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